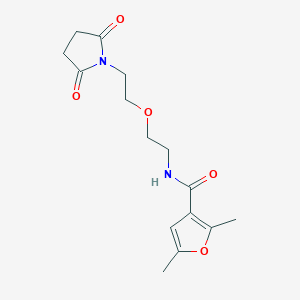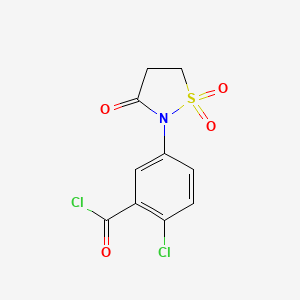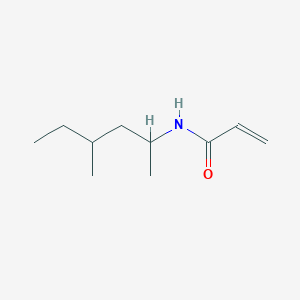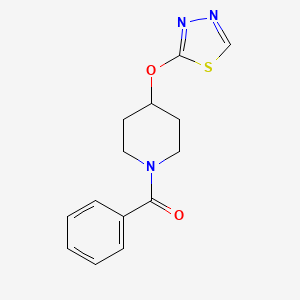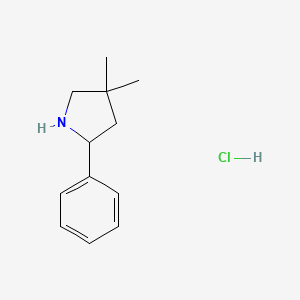
4,4-Dimethyl-2-phenylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-2-phenylpyrrolidine hydrochloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and methodologies can provide insights into its potential properties and synthesis. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their presence in various bioactive molecules and potential use as synthons in pharmaceutical synthesis .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and chirality considerations. For instance, the enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one demonstrates the use of chirality transfer agents to obtain specific enantiomers, which could be relevant for synthesizing enantiomerically pure this compound . Additionally, the preparation of 4-fluoropyrrolidine derivatives through double fluorination indicates the versatility of pyrrolidine synthesis methods . The thermal elimination of sulfur dioxide to obtain 3,4-dimethylenepyrrolidines also highlights a potential synthetic route that could be adapted for the synthesis of this compound .
Molecular Structure Analysis
Density Functional Theory (DFT) calculations are a common tool for analyzing the molecular structure of pyrrolidine derivatives. For example, DFT and Time-Dependent DFT (TD-DFT) calculations have been used to determine the structural parameters and spectroscopic characterization of related compounds . These computational methods could be applied to this compound to predict its molecular structure and electronic properties.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrrolidine ring can affect the outcome of chemical reactions, as seen in the synthesis of various 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole derivatives with antileukemic activity . The study of these reactions can provide insights into the potential reactivity of this compound in biological systems or as an intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be determined through experimental and computational methods. For example, the determination of hydroxy compounds by 4-dimethylaminopyridine-catalyzed acetylation suggests a method for analyzing the presence of hydroxy groups in pyrrolidine derivatives . Additionally, the analysis of nonlinear optical (NLO) properties and thermodynamic properties of a novel pyrrolidine derivative provides valuable information on the physical characteristics of these compounds . These methods could be applied to assess the properties of this compound.
科学的研究の応用
Redox-Denitration Reaction
- Application: A study by Rees and Tsoi (2000) explored a new redox-denitration reaction of aromatic nitro compounds using derivatives of 4,4-Dimethyl-2-phenylpyrrolidine. This reaction involves the transformation of nitro compounds into diones, demonstrating a novel method for modifying organic molecules (Rees & Tsoi, 2000).
Enantiodivergent Synthesis
- Application: Camps et al. (2007) detailed an enantiodivergent synthesis of 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives from 4,4-Dimethyl-2-phenylpyrrolidine. This method is significant for producing chiral compounds, which are crucial in pharmaceutical synthesis (Camps et al., 2007).
Synthesis of 4-Phenylpyrrolidone Derivatives
- Application: Zhmurenko et al. (2019) synthesized new 4-phenylpyrrolidone derivatives from racetam structures, combining nootropic and anticonvulsant activities. This research highlights the potential of 4,4-Dimethyl-2-phenylpyrrolidine derivatives in developing therapeutics with specific neurological effects (Zhmurenko et al., 2019).
Enantioselective Synthesis
- Application: Another study by Camps et al. (1999) focused on the enantioselective synthesis of chiral auxiliaries derived from 4,4-Dimethyl-2-phenylpyrrolidine. Such research is crucial for the production of enantiomerically pure compounds in pharmaceuticals (Camps et al., 1999).
特性
IUPAC Name |
4,4-dimethyl-2-phenylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2)8-11(13-9-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVZSQKLWRBULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C2=CC=CC=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-Chloropyridin-3-yl)sulfonyl]-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2554231.png)
![2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2554235.png)


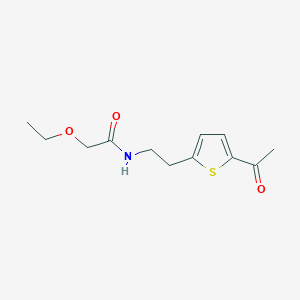
![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)
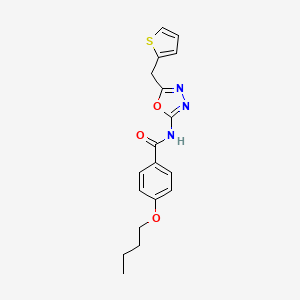
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2554245.png)
